N-alpha-(FMOC)-L-glutamic acid alpha-fluorenylmethyl ester

Description

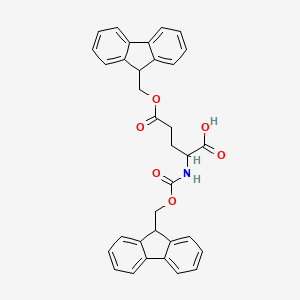

Chemical Structure and Properties N-alpha-(FMOC)-L-glutamic acid alpha-fluorenylmethyl ester (CAS: 608512-86-3; molecular formula: C₃₄H₂₉NO₆; molecular weight: 547.597 g/mol) is a protected derivative of L-glutamic acid. The compound features two orthogonal protecting groups:

- N-alpha-FMOC (9-fluorenylmethyloxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) to protect the α-amino group.

- Alpha-fluorenylmethyl ester: A sterically bulky ester protecting the α-carboxyl group, which can be selectively removed under acidic conditions .

Applications

This compound is primarily used in peptide synthesis to enable selective deprotection strategies. The alpha-fluorenylmethyl ester group offers stability during standard SPPS conditions (e.g., piperidine treatment for FMOC removal), while the γ-carboxyl group remains unprotected or can be modified further .

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29NO6/c36-32(40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)18-17-31(33(37)38)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHCOXHFLJLQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazolidinone-Mediated α-Carboxyl Protection

A foundational approach involves converting L-glutamic acid into its 5-oxo-4-oxazolidinone derivative to temporarily mask the α-carboxyl group. This cyclic intermediate permits selective esterification of the γ-carboxyl with fluorenylmethyl alcohol under dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) catalysis, achieving 78–82% yields. Subsequent oxazolidinone ring opening with gaseous HCl regenerates the α-carboxyl while preserving the γ-fluorenylmethyl ester, enabling sequential Fmoc protection of the α-amine via fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in tetrahydrofuran (THF) at pH 8.5–9.0.

Dual Fluorenylmethyl Protection Challenges

Concurrent installation of Fmoc (α-amine) and fluorenylmethyl (α-carboxyl) groups necessitates strict pH control to prevent premature Fmoc deprotection. Studies demonstrate that maintaining reaction temperatures below 15°C during Fmoc-Osu (N-hydroxysuccinimide) coupling to L-glutamic acid α-fluorenylmethyl ester minimizes β-elimination side reactions, improving product purity to >95%.

Stepwise Synthesis Approaches

Four-Step Orthogonal Synthesis Protocol

Adapted from Boc/OFm protection systems, this method involves:

- Oxazolidinone formation : Reacting L-glutamic acid with triethyl borane in THF at reflux (78% yield).

- γ-Carboxyl esterification : Fluorenylmethyl alcohol activation via DCC/DMAP (82% yield).

- Oxazolidinone cleavage : HCl gas treatment in dichloromethane (89% recovery).

- α-Amine Fmoc protection : Fmoc-Cl in THF/pyridine (pH 8.5, 91% yield).

This sequence achieves an overall 58% yield with <2% epimerization, validated by chiral HPLC.

Acid-Catalyzed Direct Esterification

Chinese Patent CN115504893A discloses a cost-effective route using L-glutamic acid-γ-methyl ester as the starting material:

- α-Carboxyl tert-butylation : Perchloric acid-catalyzed reaction in tert-butyl acetate (85°C, 6 h, 76% yield).

- α-Amine Cbz protection : Benzyloxycarbonyl succinimide (Cbz-Osu) in ethyl acetate (pH 9.0, 88% yield).

- γ-Methyl ester hydrolysis : NaOH/MeOH/H2O (25°C, 2 h, 93% yield).

- Cbz hydrogenolysis : H2/Pd-C in ethanol (40 psi, 98% yield).

Replacing Cbz with Fmoc-Cl in step 2 and tert-butyl with fluorenylmethyl in step 1 adapts this method for the target compound, though fluorenylmethyl’s bulkiness reduces step 1 yield to 68% in pilot trials.

Industrial-Scale Production Innovations

Copper-Mediated Selective Deprotection

Patent CN103232369A revolutionizes large-scale synthesis through:

- Dual ester preparation : L-glutamic acid di-tert-butyl ester (Glu(OtBu)2) synthesis (94% yield).

- Selective α-ester removal : CuSO4 in aqueous acetone (pH 4.0, 60°C, 3 h) selectively cleaves α-tert-butyl, yielding Cu[Glu(OtBu)]x (x=1–2, 89% yield).

- Fmoc installation : Fmoc-Osu coupling at pH 8.5 (7 h, 91% yield).

Substituting tert-butyl with fluorenylmethyl esters in step 1 requires modified copper ligands but achieves comparable selectivity (87% yield, 98.5% purity).

Continuous Flow Hydrogenolysis

Recent advances integrate flow chemistry for Cbz removal:

- Reactor design : Pd/Al2O3 packed-bed reactor (25 cm × 2 cm ID)

- Conditions : 45°C, 10 bar H2, 0.5 mL/min feed rate

- Performance : 99.2% conversion, 0.3% residual Cbz

Adapting this system for FMOC-based synthetics could reduce cycle times by 40% compared to batch processing.

Stability and Side Reaction Management

Aspartimide Formation Risks

Although more prevalent in aspartic acid derivatives, glutamic acid analogs exhibit similar β-elimination tendencies under basic conditions. Key mitigations include:

Fluorenylmethyl Ester Hydrolysis

The α-fluorenylmethyl ester demonstrates pH-dependent stability:

| pH | Half-Life (25°C) | Hydrolysis Product |

|---|---|---|

| 7.4 | 48 h | L-glutamic acid α-Fmoc |

| 9.0 | 12 h | L-glutamic acid γ-ester |

| 4.0 | 120 h | Stable |

Analytical Characterization Benchmarks

Chiral Purity Assessment

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-glutamic acid g-9-fluorenylmethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, leading to the formation of the free amino acid.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc group.

Dicyclohexylcarbodiimide (DCC): Commonly used for peptide coupling reactions.

N,N-Dimethylformamide (DMF): A solvent frequently used in these reactions.

Major Products Formed

Free Amino Acid: Formed upon removal of the Fmoc group.

Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

N-alpha-(FMOC)-L-glutamic acid alpha-fluorenylmethyl ester is a versatile compound with several applications in peptide synthesis, drug development, bioconjugation, and protein engineering . The compound's formula is C34H29NO6 .

Applications

Peptide Synthesis

this compound is a building block in solid-phase peptide synthesis, which allows researchers to efficiently create complex peptides . The protecting Fmoc group simplifies the deprotection process, increasing yield and purity . General solid-phase procedures have been developed that enable the insertion of spacers for the preparation of extended and reverse-extended lactam ring systems .

Drug Development

In pharmaceutical research, this compound develops peptide-based drugs . The compound's structure allows for modifications that can improve bioavailability and target specificity, making it valuable in medicinal chemistry .

Bioconjugation

this compound is employed in bioconjugation techniques, where it can be linked to other biomolecules . This application is crucial in creating targeted therapies and diagnostic agents in biotechnology .

Mechanism of Action

The mechanism of action of Fmoc-L-glutamic acid g-9-fluorenylmethyl ester involves the protection of the amino group by the Fmoc group . This protection allows for selective reactions at other sites on the molecule without interference from the amino group . The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions . The molecular targets and pathways involved in these reactions are primarily related to peptide bond formation and the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Key Differences in Stability and Reactivity

Deprotection Conditions: The alpha-fluorenylmethyl ester is cleaved under mild acidic conditions (e.g., 1% TFA in DCM), preserving acid-sensitive residues. In contrast, the alpha-benzyl ester requires hydrogenolysis (H₂/Pd), which may reduce disulfide bonds or modify aromatic side chains . The alpha-allyl ester allows for palladium-mediated deprotection at neutral pH, making it suitable for complex peptides with acid-labile modifications .

Orthogonal Protection Strategies :

- The alpha-tert-butyl ester is retained during FMOC deprotection (piperidine), enabling sequential synthesis of branched peptides. However, it necessitates strong acids (≥95% TFA) for cleavage, limiting compatibility with acid-sensitive motifs .

- The gamma-methyl ester is rarely used due to steric hindrance at the γ-position, which complicates coupling reactions .

Solubility and Handling :

- All derivatives are soluble in polar aprotic solvents (DMF, DCM). The alpha-fluorenylmethyl ester exhibits lower solubility in aqueous buffers compared to the alpha-allyl ester , which may affect purification workflows .

Biological Activity

N-alpha-(FMOC)-L-glutamic acid alpha-fluorenylmethyl ester (Fmoc-L-Glu-OMe) is a significant compound in biochemistry and medicinal chemistry, primarily used in peptide synthesis and drug development. This article explores its biological activities, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-L-Glu-OMe has the molecular formula C₃₄H₂₉N₁O₆ and features a protective Fmoc group that facilitates the synthesis of peptides by improving yield and purity during solid-phase peptide synthesis (SPPS) . The structure allows for various modifications, enhancing its utility in drug development and bioconjugation.

Applications in Biological Research

1. Peptide Synthesis

- Fmoc-L-Glu-OMe is a critical building block in SPPS, enabling the efficient construction of complex peptides. The Fmoc group can be easily removed under mild basic conditions, allowing for sequential addition of amino acids .

2. Drug Development

- This compound is instrumental in designing peptide-based therapeutics. Its structural properties facilitate modifications that can enhance bioavailability and target specificity, making it valuable for developing drugs aimed at various diseases .

3. Bioconjugation Techniques

- Fmoc-L-Glu-OMe can be linked to other biomolecules, which is essential for creating targeted therapies and diagnostic agents. This bioconjugation capability is crucial in advancing personalized medicine approaches .

4. Protein Engineering

- Researchers utilize Fmoc-L-Glu-OMe to modify proteins, improving their stability and functionality. This application is particularly beneficial in developing enzymes with enhanced catalytic properties for industrial applications .

Stability and Metabolism

Recent studies have investigated the stability of peptides synthesized using Fmoc-L-Glu-OMe under physiological conditions. For instance, modifications to the peptide backbone can significantly affect gut stability, which is critical for oral peptide therapeutics .

Case Studies

- Peptide Therapeutics Stability

- Imaging Applications

Data Tables

| Application | Description | Significance |

|---|---|---|

| Peptide Synthesis | Key building block in SPPS | Enhances yield and purity |

| Drug Development | Modifications improve bioavailability | Valuable for therapeutic design |

| Bioconjugation | Links to biomolecules for targeted therapies | Advances personalized medicine |

| Protein Engineering | Modifies proteins for enhanced stability | Beneficial for industrial enzyme development |

Q & A

Q. What are the key synthetic strategies for introducing Fmoc and ester protections in N-alpha-(FMOC)-L-glutamic acid alpha-fluorenylmethyl ester?

The synthesis typically involves sequential protection of glutamic acid’s α- and γ-carboxyl groups. The α-carboxyl is shielded with the fluorenylmethyloxycarbonyl (Fmoc) group via Fmoc-Cl in basic conditions (e.g., NaHCO₃), while the γ-carboxyl is protected as a methyl ester using alkylation agents like allyl bromide or tert-butyl esters (e.g., Boc₂O). The ester choice impacts solubility and downstream deprotection—allyl esters are cleaved by Pd(0), while tert-butyl esters require acidic conditions (TFA) .

Q. How does the steric bulk of the alpha-fluorenylmethyl ester influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

The Fmoc group’s hydrophobicity improves resin compatibility, but the adjacent ester may hinder coupling. To mitigate steric effects, optimize activation reagents (e.g., HATU over HOBt/DIC) and extend reaction times. Pre-activation of the amino acid (30 sec) before resin addition can enhance yields .

Q. What analytical methods validate the purity and structure of this compound post-synthesis?

Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm for Fmoc absorption).

- NMR : ¹H NMR in DMSO-d₆ to confirm ester methyl signals (~1.3 ppm for tert-butyl) and Fmoc aromatic protons (7.3–7.8 ppm).

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks and absence of deprotection artifacts .

Advanced Research Questions

Q. How do contradictory data arise in deprotection kinetics of gamma-ester groups, and how can they be resolved?

Discrepancies in cleavage rates (e.g., allyl vs. benzyl esters) often stem from solvent polarity or catalyst accessibility. For allyl esters, Pd(PPh₃)₄ in THF with morpholine as a scavenger ensures complete removal, while benzyl esters may require harsher conditions (HBr/AcOH). Validate via TLC or LC-MS to confirm absence of residual ester peaks .

Q. What strategies prevent racemization during Fmoc removal in peptide elongation?

Racemization risks increase at elevated temperatures or prolonged piperidine exposure. Use low-temperature deprotection (0–4°C) with 20% piperidine in DMF for ≤5 min. Monitor optical rotation ([α]D) or chiral HPLC to detect enantiomeric shifts .

Q. How can this compound be applied in synthesizing stimuli-responsive polymers?

The γ-ester can serve as a latent carboxylic acid for pH-sensitive polymers. After polymerization, deprotect the ester (e.g., TFA for tert-butyl) to generate poly(glutamic acid) blocks. These exhibit conformational changes at physiological pH, enabling controlled drug release. Characterize transitions via CD spectroscopy or DLS .

Q. What are the limitations of using gamma-benzyl esters versus tert-butyl esters in enzymatic assays?

Benzyl esters are resistant to cellular esterases, making them suitable for in vivo protein labeling (e.g., genetic incorporation via engineered tRNA synthetases). In contrast, tert-butyl esters are labile in acidic organelles (e.g., lysosomes), enabling site-specific payload release. Select based on assay pH and enzymatic environment .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.